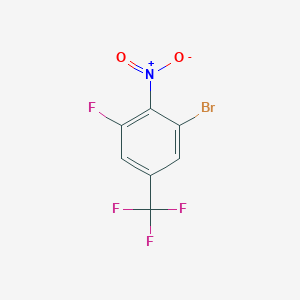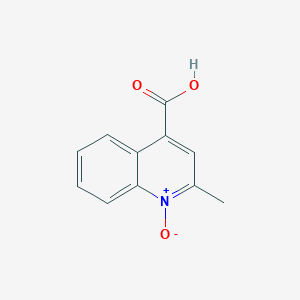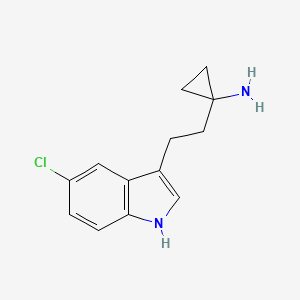
5-(Isoquinolin-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isoquinolin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one ring fused to an isoquinoline moiety. This compound is of significant interest due to its potential biological activities and its utility as a building block in organic synthesis.
Preparation Methods
The synthesis of 5-(Isoquinolin-3-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the catalyst-free synthesis of substituted isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols .
Chemical Reactions Analysis
5-(Isoquinolin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoquinoline or pyrrolidin-2-one rings. Common reagents used in these reactions include oxidizing agents like (diacetoxyiodo)benzene (PIDA) and reducing agents such as sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Isoquinolin-3-yl)pyrrolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Isoquinolin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These processes contribute to the compound’s biological activities and its utility in organic synthesis.
Comparison with Similar Compounds
5-(Isoquinolin-3-yl)pyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidine-2-one: A versatile scaffold used in drug discovery for its biological activities.
Isoquinoline derivatives: Compounds with a wide range of biological and fluorescent properties.
Pyrrolo[1,2-a]quinoline: A biologically relevant molecular architecture synthesized via organocatalyzed tandem reactions
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-isoquinolin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-6-5-11(15-13)12-7-9-3-1-2-4-10(9)8-14-12/h1-4,7-8,11H,5-6H2,(H,15,16) |
InChI Key |
XNCJJVCYBHBYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


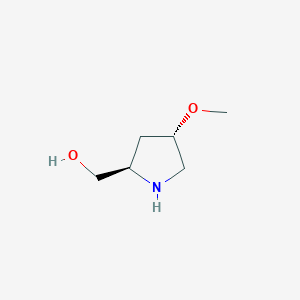
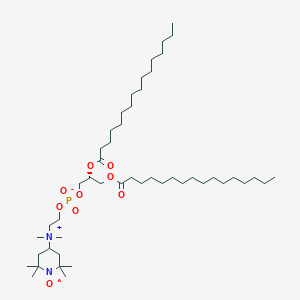
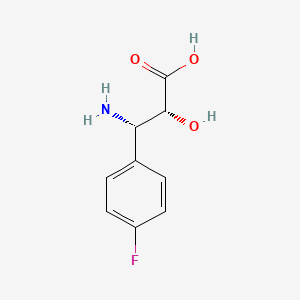
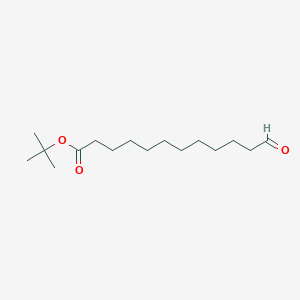

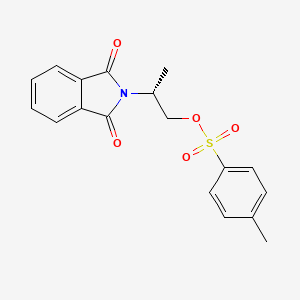
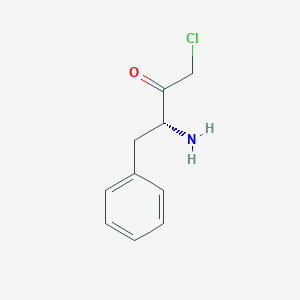
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol](/img/structure/B15222235.png)
